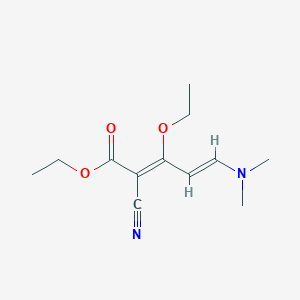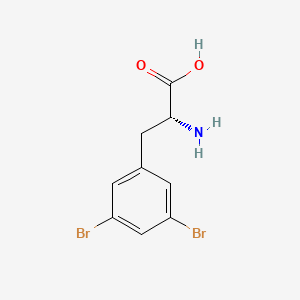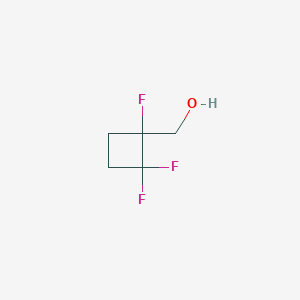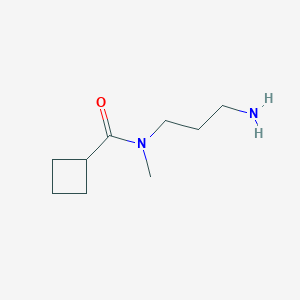
Propanol, 1(or 2)-(2-propen-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanol, 1(or 2)-(2-propen-1-yloxy)-, also known as allyloxypropanol, is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a propanol group attached to an allyloxy group. This compound is a colorless liquid with a mild, alcohol-like odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanol, 1(or 2)-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of propanol, 1(or 2)-(2-propen-1-yloxy)- is often carried out using continuous flow reactors. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanol, 1(or 2)-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted allyloxypropanol derivatives.
Scientific Research Applications
Propanol, 1(or 2)-(2-propen-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of propanol, 1(or 2)-(2-propen-1-yloxy)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution and addition reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Propanol, 1(or 2)-(2-propen-1-yloxy)- can be compared with other similar compounds, such as:
1-Propanol: A primary alcohol with a similar structure but lacking the allyloxy group.
2-Propanol (Isopropanol): An isomer of 1-propanol with the hydroxyl group attached to the second carbon atom.
Allyl Alcohol: Contains an allyl group but lacks the propanol moiety.
Uniqueness
The presence of both the propanol and allyloxy groups in propanol, 1(or 2)-(2-propen-1-yloxy)- gives it unique chemical properties and reactivity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
VQJIMKVNJDKCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)

![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)



![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)






